

Physicochemical Properties of 2-Bromo-4-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4-fluorobenzenesulfonamide
Cat. No.:	B1303431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-4-fluorobenzenesulfonamide**, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document collates available data, presents it in a structured format, and outlines detailed experimental methodologies for the determination of key parameters.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **2-Bromo-4-fluorobenzenesulfonamide**. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be verified through empirical testing.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrFNO ₂ S	PubChem[1]
Molecular Weight	254.08 g/mol	ChemicalBook[2]
Melting Point	171-175 °C (lit.)	ChemicalBook[2]
Boiling Point (Predicted)	360.9 ± 52.0 °C	ChemicalBook[2]
Density (Predicted)	1.830 ± 0.06 g/cm ³	ChemicalBook[2]
pKa (Predicted)	9.57 ± 0.60	ChemicalBook[2]
XLogP (Predicted)	1.3	PubChem[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the physicochemical properties of any compound. The following sections outline standard methodologies applicable to **2-Bromo-4-fluorobenzenesulfonamide**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **2-Bromo-4-fluorobenzenesulfonamide** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is reported as the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and biological testing. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

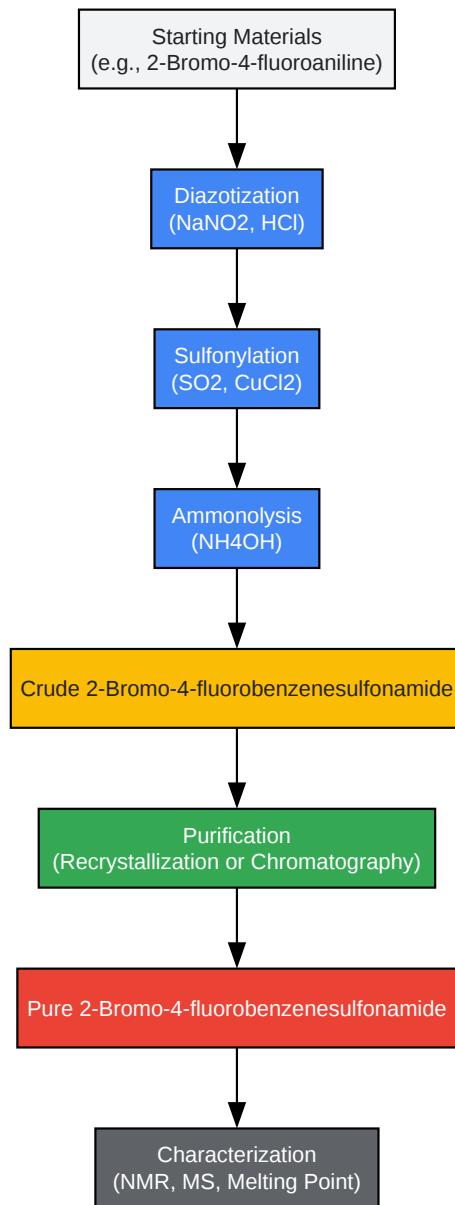
Methodology:

- System Preparation: An excess amount of **2-Bromo-4-fluorobenzenesulfonamide** is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).
- Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
- Sample Separation: After equilibration, the undissolved solid is allowed to settle. A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.
- Quantification: The concentration of **2-Bromo-4-fluorobenzenesulfonamide** in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.

Methodology:

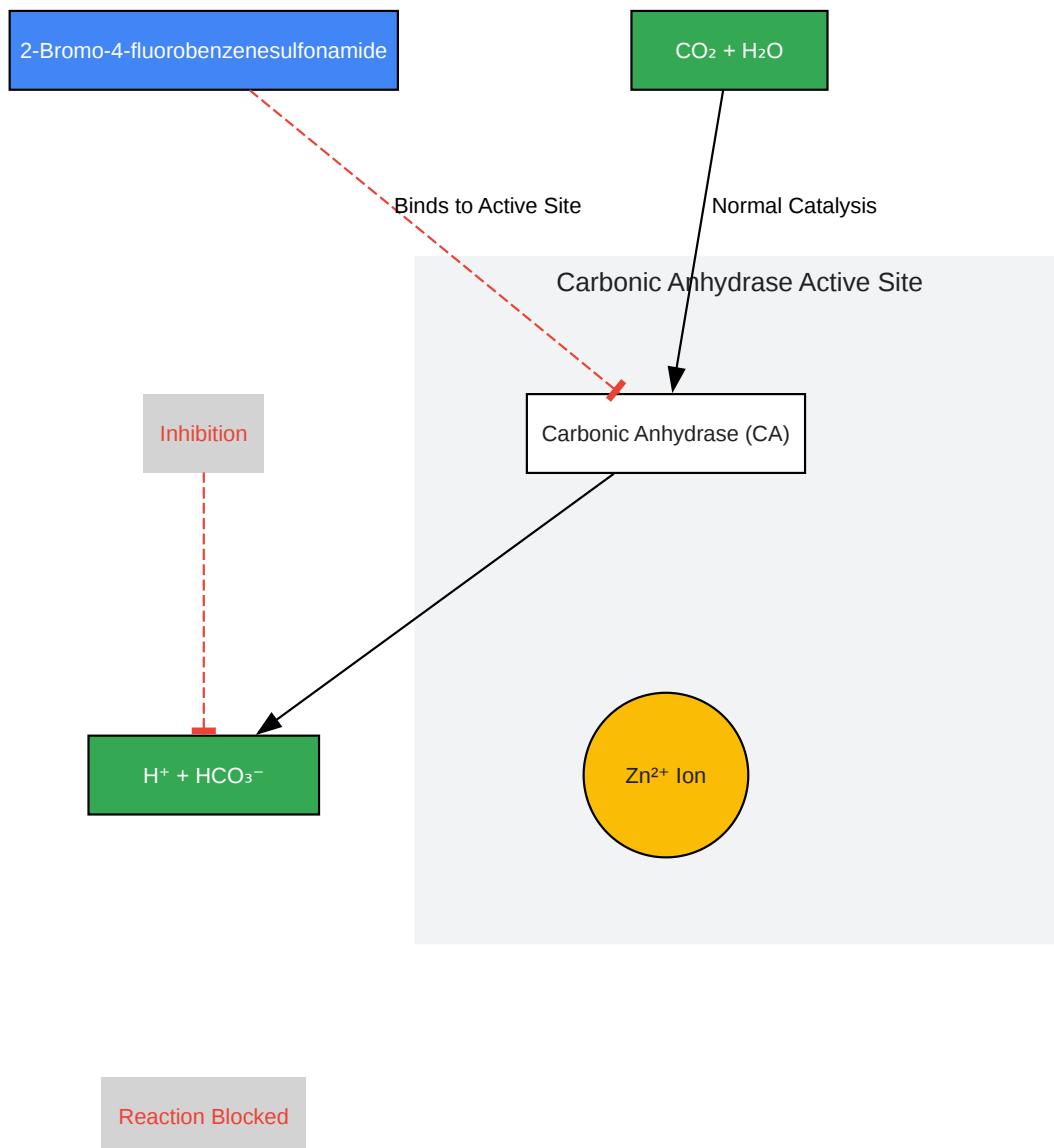

- Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

- Compound Addition: A known amount of **2-Bromo-4-fluorobenzenesulfonamide** is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the octanol and water layers. The mixture is then allowed to stand until the two phases have completely separated.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzenesulfonamide, which would be applicable to **2-Bromo-4-fluorobenzenesulfonamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **2-Bromo-4-fluorobenzenesulfonamide**.

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

[Click to download full resolution via product page](#)

Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Bromo-4-fluorobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303431#physicochemical-properties-of-2-bromo-4-fluorobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com